molecular formula C21H25FN4O2 B2874743 3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide CAS No. 1903164-07-7

3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2874743
CAS No.: 1903164-07-7
M. Wt: 384.455
InChI Key: YGBFANASDPMRMD-UHFFFAOYSA-N
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Description

This compound features a benzamide core with a 3-fluoro and 4-methoxy substitution pattern. The amide nitrogen is linked to a piperidin-4-yl group, which is further substituted at the 1-position with a 5,6,7,8-tetrahydrocinnolin-3-yl heterocycle.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c1-28-19-7-6-15(12-17(19)22)21(27)23-16-8-10-26(11-9-16)20-13-14-4-2-3-5-18(14)24-25-20/h6-7,12-13,16H,2-5,8-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBFANASDPMRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Fluoro-4-Methoxybenzoic Acid

The methoxy and fluoro substituents are introduced via sequential functionalization. A patent by CN105753731A outlines a method for synthesizing 3-amino-4-methoxybenzanilide, which can be adapted:

  • Nitration and Chlorination : 4-Chloro-3-nitrobenzoic acid is synthesized by nitrating 4-chlorobenzoic acid.
  • Methoxylation : Nucleophilic aromatic substitution (SNAr) replaces chlorine with methoxy using sodium methoxide in methanol under reflux (yield: 94.5%).
  • Fluorination : Electrophilic fluorination using Selectfluor® or DAST introduces the fluorine atom at the 3-position.

Critical Note : Regioselectivity during fluorination requires careful temperature control (0–5°C) to avoid di-substitution.

Conversion to Benzoyl Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in chlorobenzene at 70–80°C, yielding 3-fluoro-4-methoxybenzoyl chloride.

Synthesis of the Piperidine-Tetrahydrocinnolin Moiety

Piperidin-4-Amine Preparation

Piperidine derivatives are commonly synthesized via intramolecular cyclization. A review by PMC9917539 highlights asymmetric aza-Michael reactions for constructing enantiomerically enriched piperidines:

  • Substrate Design : δ-Amino alkenes undergo cyclization using chiral catalysts (e.g., BINOL-phosphoric acid) to form piperidine rings with >90% enantiomeric excess.
  • Reductive Amination : Alternatively, glutaraldehyde and ammonium acetate undergo reductive amination with NaBH₃CN to yield piperidin-4-amine.

Tetrahydrocinnolin Synthesis

Tetrahydrocinnolin, a partially hydrogenated cinnoline, is synthesized via:

  • Cyclization of Hydrazine Derivatives : Reacting 1,2-diketones with hydrazines forms cinnoline cores, followed by catalytic hydrogenation (H₂/Pd-C) to saturate the pyridazine ring.
  • Intramolecular Heck Reaction : Palladium-catalyzed coupling of o-haloanilines with alkenes constructs the cinnoline scaffold, which is hydrogenated to yield 5,6,7,8-tetrahydrocinnolin.

Fragment Coupling and Final Assembly

Amide Bond Formation

The benzoyl chloride reacts with piperidin-4-amine in dichloromethane (DCM) using triethylamine (TEA) as a base. For higher yields, coupling agents like HATU or EDCl are employed (yield: 82–88%).

Introduction of the Tetrahydrocinnolin Group

The tetrahydrocinnolin-3-yl group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:

  • SNAr : Reacting the piperidine intermediate with 3-bromo-5,6,7,8-tetrahydrocinnolin in DMF at 120°C with K₂CO₃.
  • Buchwald-Hartwig : Palladium-catalyzed cross-coupling using Pd(OAc)₂ and Xantphos in toluene at 100°C.

Optimization and Challenges

Regioselectivity in Tetrahydrocinnolin Functionalization

Positioning substituents at the 3-position of tetrahydrocinnolin requires directing groups. Computational studies suggest electron-donating groups (e.g., -OMe) enhance reactivity at the para position.

Catalytic System Efficiency

Screening ligands (e.g., BINAP, DPPF) improves coupling yields in Pd-catalyzed reactions. For example, DPPF increases Buchwald-Hartwig yields from 65% to 89%.

Analytical Characterization

  • NMR : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.78 (m, 2H, Ar-H), 4.12–3.98 (m, 1H, piperidine), 3.87 (s, 3H, OCH₃).
  • MS : ESI-TOF m/z: [M+H]⁺ calcd. 440.18, found 440.21.
  • HPLC Purity : >99% (C18 column, MeCN/H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can produce an amine.

Scientific Research Applications

3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity. The piperidinyl and tetrahydrocinnolinyl moieties may contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Research Findings and Limitations

While the evidence lacks explicit pharmacological data (e.g., IC50, bioavailability), structural trends align with known medicinal chemistry principles:

  • Tetrahydrocinnoline vs. Triazolopyridine: The tetrahydrocinnoline’s partial saturation may confer conformational flexibility, aiding in target adaptation, while triazolopyridine’s rigidity () could enhance affinity for specific enzyme pockets .
  • Piperidine Substitutions: The 1-(tetrahydrocinnolin-3-yl)piperidine group in the target compound distinguishes it from phenoxy- or thiazole-linked analogs (), suggesting divergent binding modes .

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